1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone
CAS No.: 850932-48-8
Cat. No.: VC6012364
Molecular Formula: C21H22N2O3S
Molecular Weight: 382.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850932-48-8 |
|---|---|
| Molecular Formula | C21H22N2O3S |
| Molecular Weight | 382.48 |
| IUPAC Name | 1-(2,3-dihydroindol-1-yl)-2-(1-propylindol-3-yl)sulfonylethanone |
| Standard InChI | InChI=1S/C21H22N2O3S/c1-2-12-22-14-20(17-8-4-6-10-19(17)22)27(25,26)15-21(24)23-13-11-16-7-3-5-9-18(16)23/h3-10,14H,2,11-13,15H2,1H3 |
| Standard InChI Key | QZWDRTSCVPJOMM-UHFFFAOYSA-N |
| SMILES | CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCC4=CC=CC=C43 |
Introduction
Structural Analysis and Molecular Characteristics
Core Framework and Functional Groups
The molecule comprises three distinct moieties:
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Indoline: A bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring (C8H9N) .
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Sulfonyl-linked indole: A 1-propyl-substituted indole (C11H13N) connected via a sulfonyl (-SO2-) group, which introduces electron-withdrawing characteristics and enhances molecular rigidity .
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Ethanone backbone: A ketone group bridges the indoline and sulfonyl-indole components, contributing to planar geometry and potential hydrogen-bonding interactions .
The IUPAC name reflects this arrangement: the ethanone backbone is substituted at position 1 by indoline and at position 2 by the sulfonated indole.
Stereoelectronic Properties
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Electron distribution: The sulfonyl group withdraws electron density from the indole ring, polarizing the molecule and enhancing its reactivity toward nucleophilic agents .
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Conformational flexibility: The propyl chain on the indole nitrogen introduces steric bulk, potentially influencing binding interactions in biological systems .
Synthesis and Characterization
Proposed Synthetic Routes
While no direct synthesis of this compound is documented, analogous methodologies suggest a multi-step approach:
Step 1: Synthesis of 1-Propyl-1H-Indole-3-Sulfonyl Chloride
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Sulfonation: Treat 1-propylindole with chlorosulfonic acid (ClSO3H) under controlled conditions to yield the sulfonyl chloride intermediate .
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Reaction conditions: 0–5°C, anhydrous environment to prevent hydrolysis .
Step 2: Coupling with 1-(Indolin-1-yl)Ethan-1-one
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Nucleophilic acyl substitution: React the sulfonyl chloride with 1-(indolin-1-yl)ethan-1-one (CAS 16078-30-1) in the presence of a base (e.g., triethylamine) to form the sulfonyl ethanone linkage .
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Catalyst: Fe3O4@SiO2@Si-Pr-NH-CH2CH2NH2 magnetic nanocatalyst, as used in similar bis-indole syntheses, could enhance yield and purity under solvent-free conditions .
Step 3: Purification and Isolation
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Chromatography: Column chromatography using silica gel and ethyl acetate/hexane (4:1) eluent .
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Crystallization: Recrystallization from ethanol/water mixtures to obtain high-purity crystals .
Spectroscopic Characterization
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IR spectroscopy: Expected peaks include ν(C=O) ~1680 cm⁻¹, ν(SO2) asymmetric ~1350 cm⁻¹, and symmetric ~1150 cm⁻¹ .
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NMR (1H):
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Mass spectrometry: Molecular ion peak at m/z 383.5 (C22H23N3O3S) .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO); low in water due to hydrophobic indole/indoline rings .
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Thermal stability: Decomposition above 200°C, inferred from analogous sulfonated indoles .
Crystallographic Data
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